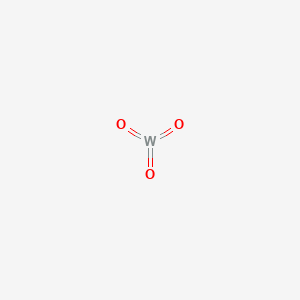
Wolfram(VI)-oxid
Übersicht
Beschreibung
Tungsten(VI) oxide (WO3) is a semiconducting material with excellent electrochromic properties. It is a cost efficient material with a high optical modulation. It can be synthesized by a variety of methods which include chemical vapor deposition, electrodeposition, and other sol-gel based coating processes.
Tungsten oxide (WO3) nanopowder is a metallic powder that can be prepared by the calcination of ammonium paratungstate (APT) in the temperature range of 560°C and 850°C. It can be produced by a variety of techniques, such as electrodeposition, sputtering, milling, and chemical processes.
Wissenschaftliche Forschungsanwendungen
Katalyse
Wolfram(VI)-oxid wird aufgrund seiner einzigartigen Eigenschaften als Katalysator umfassend untersucht. Seine hohe Oberfläche und bevorzugt freiliegenden Facetten machen ihn für verschiedene katalytische Reaktionen geeignet. Beispielsweise weisen WO₃-Nanoschichten mehr aktive Stellen für oberflächensensitive Sensoren und katalytische Reaktionen auf. Forscher haben WO₃-Nanoschichten mit hohem Seitenverhältnis unter Verwendung von Triblock-Copolymeren wie Pluronic P123 synthetisiert, die laterales Wachstum fördern und die Agglomeration reduzieren .
Photokatalyse
Sichtbarlicht-responsive WO₃-Photokatalysatoren wurden mit Hilfe von Crash-Fällungsverfahren synthetisiert. Diese Materialien können Sonnenenergie nutzen, um chemische Reaktionen wie Wasserspaltung oder Schadstoffabbau anzutreiben. Ihre Bandlücke ermöglicht die Absorption von sichtbarem Licht, was sie für nachhaltige Energieanwendungen vielversprechend macht .
Korrosionsbeständigkeit
Aufgrund seiner hervorragenden Korrosionsbeständigkeit wird WO₃ als Elektrodenmaterial in verschiedenen Anwendungen eingesetzt. Seine Stabilität in rauen Umgebungen macht ihn wertvoll für langlebige Geräte .
Wirkmechanismus
Target of Action
Tungsten trioxide (WO3) is a versatile compound with a wide range of applications, including its use as a catalyst, sensor, and in electrochromic devices . The primary targets of WO3 are the biomolecules or pathways essential for bacterial survival . By simultaneously attacking these targets, WO3 prevents the development of resistance against a single target .
Mode of Action
WO3 interacts with its targets primarily through its unique properties and mechanisms of action. These include its ability to generate reactive oxygen species and induce photothermal effects, leading to bacterial cell death . The WO3 nanoparticles can effectively inhibit bacterial growth and exert bactericidal effects . Their ability to induce oxidative stress, disrupt cell membranes, and interfere with essential cellular processes collectively contribute to their antibacterial efficacy .
Biochemical Pathways
The biochemical pathways affected by WO3 are primarily those essential for bacterial survival. By attacking multiple biomolecules or pathways, WO3 nanoparticles prevent the development of resistance against a single target . This multi-target approach enhances the effectiveness of WO3 as an antibacterial agent.
Pharmacokinetics
It’s important to note that the effectiveness of wo3 nanoparticles as antibacterial agents can be influenced by their potential toxicity and compatibility with human cells .
Result of Action
The result of WO3’s action is the effective inhibition of bacterial growth and the induction of bacterial cell death . This is achieved through the generation of reactive oxygen species, disruption of cell membranes, and interference with essential cellular processes .
Action Environment
The action of WO3 can be influenced by various environmental factors. For instance, the photocatalytic activity of WO3 can be enhanced under visible light . Additionally, the synthesis method and subsequent post-synthesis treatments can create a wide variety of different morphologies, phases, exposed facets, and defect structures, all of which must be carefully considered for the chosen application .
Safety and Hazards
Zukünftige Richtungen
Tungsten trioxide is widely explored for catalysis, sensing, electrochromic devices, and numerous other applications . The exploitation of WO3 in nanosheet form provides potential advantages in many of these fields because the 2D structures have high surface area and preferentially exposed facets . Future research directions include understanding the properties such as catalytic activity of WO3 .
Biochemische Analyse
Biochemical Properties
Tungsten trioxide plays a crucial role in biochemical reactions, particularly in catalysis and sensing. It interacts with various enzymes, proteins, and other biomolecules. For instance, tungsten trioxide can act as a catalyst in oxidation-reduction reactions, interacting with enzymes such as oxidases and reductases. These interactions often involve the transfer of electrons, which facilitates the catalytic process. Additionally, tungsten trioxide can bind to proteins and other biomolecules, altering their conformation and activity, thereby influencing biochemical pathways .
Cellular Effects
Tungsten trioxide has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, tungsten trioxide can activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. These effects can result in altered cell proliferation, differentiation, and apoptosis, depending on the concentration and exposure duration .
Molecular Mechanism
The molecular mechanism of tungsten trioxide involves its interaction with biomolecules at the molecular level. Tungsten trioxide can bind to enzymes, inhibiting or activating their activity. This binding can lead to changes in the enzyme’s conformation and function, affecting biochemical pathways. Additionally, tungsten trioxide can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tungsten trioxide can change over time. The stability and degradation of tungsten trioxide are critical factors that influence its long-term effects on cellular function. Studies have shown that tungsten trioxide can degrade over time, leading to changes in its catalytic activity and interactions with biomolecules. Long-term exposure to tungsten trioxide can result in cumulative effects on cellular function, including alterations in cell signaling, gene expression, and metabolism .
Dosage Effects in Animal Models
The effects of tungsten trioxide vary with different dosages in animal models. At low doses, tungsten trioxide may have minimal or beneficial effects, such as enhancing catalytic activity or modulating cell signaling pathways. At high doses, tungsten trioxide can exhibit toxic or adverse effects, including oxidative stress, inflammation, and cell death. These threshold effects highlight the importance of dosage in determining the safety and efficacy of tungsten trioxide in biological systems .
Metabolic Pathways
Tungsten trioxide is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways. For example, tungsten trioxide can affect the activity of enzymes involved in oxidative phosphorylation, glycolysis, and the tricarboxylic acid cycle, leading to changes in energy production and metabolic homeostasis .
Transport and Distribution
Within cells and tissues, tungsten trioxide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. Tungsten trioxide can be taken up by cells through endocytosis or passive diffusion, and it can accumulate in specific cellular compartments, such as the cytoplasm or mitochondria. These interactions can affect the compound’s activity and function within the cell .
Subcellular Localization
The subcellular localization of tungsten trioxide is critical for its activity and function. Tungsten trioxide can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, tungsten trioxide can localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, tungsten trioxide can be targeted to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression .
Eigenschaften
IUPAC Name |
trioxotungsten | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3O.W | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOKGRXACCSDPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[W](=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
WO3, O3W | |
| Record name | tungsten(VI) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Tungsten(VI)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7032262 | |
| Record name | Tungsten trioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7032262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Other Solid, NKRA; Dry Powder, Pellets or Large Crystals, Other Solid; Other Solid; Pellets or Large Crystals, Canary yellow solid; [Merck Index] Blue or brown odorless powder; [MSDSonline] Insoluble in water; [Hawley] | |
| Record name | Tungsten oxide (WO3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tungsten trioxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7672 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Insol in water; sol in caustic alkalies; very slightly sol in acids, SLIGHTLY SOL IN HYDROFLUORIC ACID | |
| Record name | TUNGSTEN TRIOXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5800 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
7.2 | |
| Record name | TUNGSTEN TRIOXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5800 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Canary yellow, heavy powder; dark orange when heated, regaining the original color on cooling, Yellow, rhombic crystals, or yellow-orange powder | |
CAS No. |
1314-35-8 | |
| Record name | Tungsten oxide (WO3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1314-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tungsten trioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tungsten oxide (WO3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tungsten trioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7032262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tungsten trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.848 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TUNGSTEN TRIOXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5800 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
1472 °C | |
| Record name | TUNGSTEN TRIOXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5800 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Q1: What is the molecular formula and weight of tungsten trioxide?
A1: The molecular formula for tungsten trioxide is WO3. Its molecular weight is 231.85 g/mol.
Q2: What crystal structures can tungsten trioxide adopt?
A2: Tungsten trioxide can exist in various polymorphs depending on the temperature. The most common forms include monoclinic, tetragonal, orthorhombic, and cubic structures. []
Q3: What does Density Functional Theory (DFT) reveal about tungsten trioxide's electronic structure?
A3: DFT calculations indicate that WO3, regardless of its crystal structure, is a semiconductor with zero total magnetization. Interestingly, its direct band gap falls within the visible light wavelength range, making it promising for optical applications. []
Q4: How does the electronic polarizability of oxygen in WO3 compare to other compounds?
A4: The electronic polarizability of the O2- ion in tungsten trioxide is significantly larger than in other related compounds, contributing approximately 87% to the total polarization of WO3. []
Q5: How does the presence of black phosphorus impact the stability of bismuth oxysulfide/tungsten trioxide heterojunctions?
A5: Studies using X-ray diffraction show that incorporating black phosphorus into bismuth oxysulfide/tungsten trioxide heterojunction composites enhances the structural stability of the composite. []
Q6: How does the morphology of tungsten trioxide affect its performance in photoelectrochemical applications?
A7: The specific morphology of WO3 is crucial for photoelectrochemical applications like water splitting. Low-dimensional structures, such as nanorods and nanoflakes, provide direct pathways for photogenerated carriers and exhibit reduced grain boundaries, leading to superior charge transport efficiency compared to bulk structures. []
Q7: Can tungsten trioxide be used for organic dye-sensitized solar cells (DSSCs)?
A8: Yes, WO3 nanoparticles can be used as electrodes in DSSCs. Research has demonstrated the fabrication of DSSCs using WO3 nanoparticles synthesized through thermal oxidation and coated onto substrates via electrophoretic deposition. These devices, using henna as a natural dye, showed promising current density–voltage and spectral photocurrent characteristics. []
Q8: What are some methods for preparing tungsten trioxide nanoparticles?
A8: Tungsten trioxide nanoparticles can be synthesized using various methods, including:
- Sol-gel method: This versatile method involves the hydrolysis and condensation of a tungsten precursor, such as tungsten hexachloride (WCl6), to form a gel that is then dried and calcined to obtain WO3 nanoparticles. [, , , , ]
- Hydrothermal method: This method utilizes high pressure and temperature in an aqueous solution to promote the crystallization and growth of WO3 nanoparticles from a suitable precursor, such as ammonium paratungstate. [, , ]
- Ultrasonic-chemical precipitation: This technique combines chemical precipitation with ultrasonic irradiation to control the particle size and morphology of WO3 nanoparticles. []
- Thermal oxidation: This method involves heating metallic tungsten in an oxygen atmosphere to produce WO3 nanoparticles, often resulting in materials with oxygen deficiencies. []
- Flame assisted spray pyrolysis: This method involves atomizing a precursor solution into a flame, where the high temperatures initiate pyrolysis and oxidation reactions, leading to the formation of WO3 nanoparticles. []
- Template synthesis: This approach utilizes porous materials, such as anodic aluminum oxide (AAO), as templates to guide the growth of WO3 nanostructures with specific morphologies, such as nanotubes. []
- Biopolymer templating: Chitosan, a biopolymer, can be used as a template for synthesizing WO3 nanoparticles with enhanced electrochemical properties. []
Q9: How can the morphology of tungsten trioxide be controlled during synthesis?
A9: The morphology of WO3 can be controlled by adjusting various synthesis parameters, such as:
- Temperature: Higher temperatures generally promote crystal growth and can lead to larger particle sizes. []
- Precursor concentration: Varying the concentration of precursors can influence the nucleation and growth rates of WO3 crystals, affecting their size and shape. [, ]
- pH: Adjusting the pH of the reaction solution can affect the hydrolysis and condensation rates of precursors, influencing particle size and morphology. []
- Use of templates: Utilizing templates like anodic aluminum oxide (AAO) or biopolymers like chitosan can direct the growth of WO3 into specific morphologies, such as nanotubes or nanoparticles. [, ]
- Post-synthesis treatments: Heat treatments like calcination can induce phase transformations and alter the morphology of WO3. [, , ]
Q10: How do lithium ions influence the electrochromic properties of WO3 thin films?
A11: Lithium intercalation into WO3 thin films induces a two-step reduction process, first from W(6+) to W(5+) and then from W(5+) to W(4+). The blue coloration observed in electrochromic WO3 is primarily attributed to the presence of W(4+), with the first intercalation step showing significantly higher coloration efficiency. []
Q11: How does the structure of WO3 thin films affect their electrochromic behavior under dry lithiation?
A12: Studies on nanocrystalline, polycrystalline, and amorphous WO3 films reveal that their electrochromic properties differ significantly under dry lithiation. Nanocrystalline films demonstrate higher overall coloration efficiency and selective optical modulation, particularly in the infrared region, making them suitable for smart window applications. In contrast, amorphous and highly lithiated polycrystalline films exhibit efficient coloration in the visible spectrum, making them suitable for large-area display devices. []
Q12: What are some promising applications of tungsten trioxide nanostructures?
A12: Tungsten trioxide nanostructures have shown great potential in various applications, including:
- Photocatalysis: Degrading organic pollutants in water and air purification using sunlight. [, , ]
- Electrochromic devices: Smart windows, displays, and other applications requiring controllable light transmission. [, , , ]
- Gas sensors: Detecting various gases, including hydrogen sulfide and nitrogen dioxide. [, ]
- Solar energy conversion: Photoelectrochemical water splitting for hydrogen production. [, ]
- Energy storage: Supercapacitors and other energy storage devices. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


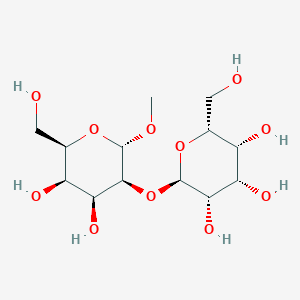
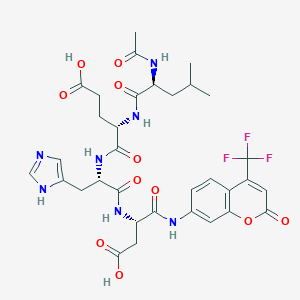
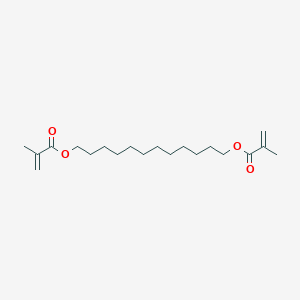

![[4-(Chloromethylsulfonyloxy)phenyl] benzoate](/img/structure/B49219.png)
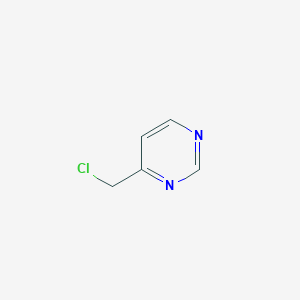

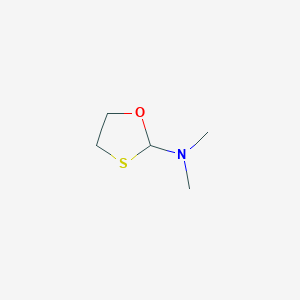
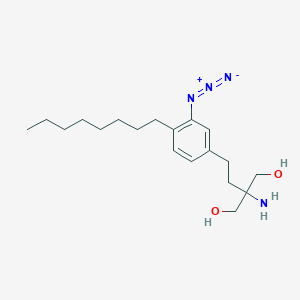
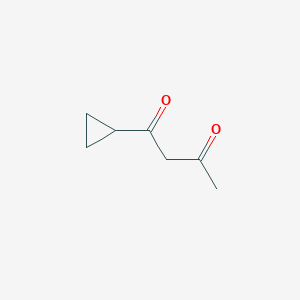

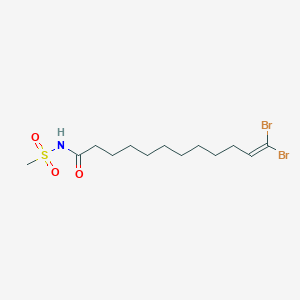
![2-Pyrrolidinone, 1-[4-(1-azetidinyl)-2-butyn-1-yl]-5-methyl-](/img/structure/B49236.png)

